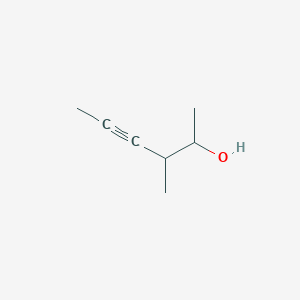
3-Methylhex-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhex-4-yn-2-ol is an organic compound with the molecular formula C7H12O. It is a secondary alcohol with a triple bond between the fourth and fifth carbon atoms. This compound is known for its unique structure, which combines both alkyne and alcohol functional groups, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylhex-4-yn-2-ol can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with 2-bromo-3-methylbutane in the presence of a strong base like sodium hydride. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic hydrogenation of 3-methylhex-4-yn-2-one. This process involves the use of a palladium catalyst under hydrogen gas at high pressure and moderate temperatures .
Chemical Reactions Analysis
Types of Reactions
3-Methylhex-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylhex-4-yn-2-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 3-methylhex-4-en-2-ol using hydrogen gas and a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-Methylhex-4-yn-2-one.
Reduction: 3-Methylhex-4-en-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylhex-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methylhex-4-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The triple bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylhex-4-yn-3-ol: Similar structure but with the hydroxyl group on the third carbon.
3-Methylhex-4-yn-3-ol: Similar structure but with the hydroxyl group on the third carbon.
2-Methyl-4-hexen-3-ol: Similar structure but with a double bond instead of a triple bond.
Uniqueness
3-Methylhex-4-yn-2-ol is unique due to its combination of an alkyne and a secondary alcohol functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-methylhex-4-yn-2-ol |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h6-8H,1-3H3 |
InChI Key |
FOXDGHMVTCFRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


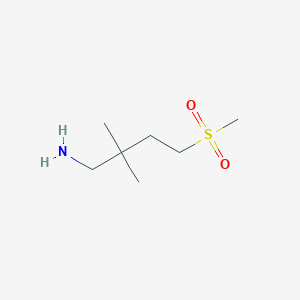
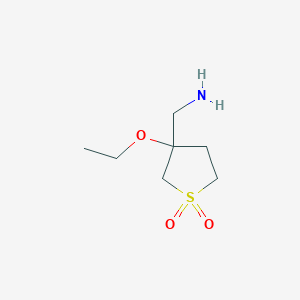
![3-{Pyrazolo[1,5-a]pyridin-4-yl}propanoic acid](/img/structure/B13284836.png)
![3-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13284843.png)

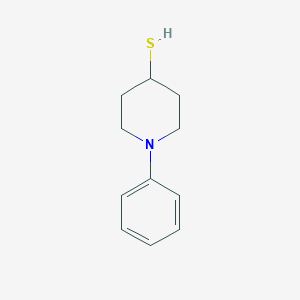
![2-{[(3-Hydroxypropyl)amino]methyl}phenol](/img/structure/B13284874.png)
![1-[tert-Butyl(methyl)amino]-3-fluoropropan-2-ol](/img/structure/B13284878.png)
![4-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13284880.png)
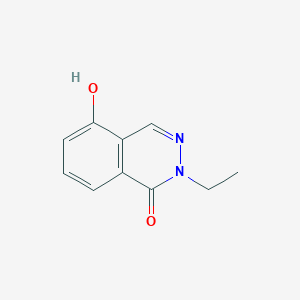
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13284889.png)
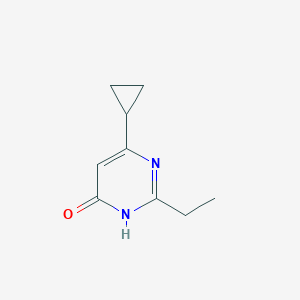
![(Butan-2-yl)[(3-chloro-2-fluorophenyl)methyl]amine](/img/structure/B13284908.png)
![1-[(Pyridin-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13284912.png)
